BMS-1166-N-piperidine-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

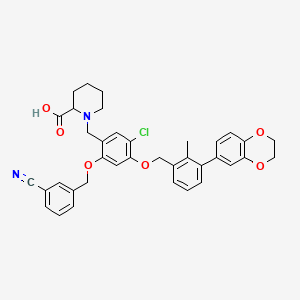

1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35ClN2O6/c1-24-28(8-5-9-30(24)27-11-12-33-36(18-27)44-15-14-43-33)23-46-35-19-34(45-22-26-7-4-6-25(16-26)20-39)29(17-31(35)38)21-40-13-3-2-10-32(40)37(41)42/h4-9,11-12,16-19,32H,2-3,10,13-15,21-23H2,1H3,(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELGDHKISWTSBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of BMS-1166-N-piperidine-COOH

An In-depth Technical Guide on the Mechanism of Action of BMS-1166-N-piperidine-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of BMS-1166, a potent, small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) interaction with its receptor, Programmed Death-1 (PD-1).[1] The core scaffold, BMS-1166, represents a significant advancement in the development of non-antibody-based cancer immunotherapies.[2] This guide elucidates the multifaceted mechanism of action of BMS-1166 and clarifies the specific role of the N-piperidine-COOH modification, which functionalizes the molecule as a critical component for creating Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of PD-L1.[1][3][4]

Core Mechanism of the Parent Compound: BMS-1166

The therapeutic effect of BMS-1166 stems from its ability to disrupt the PD-1/PD-L1 immune checkpoint pathway, which is often exploited by cancer cells to evade immune surveillance.[5] BMS-1166 achieves this through a dual mechanism: direct inhibition of the PD-1/PD-L1 interaction and disruption of PD-L1 maturation and trafficking.

Direct Inhibition of the PD-1/PD-L1 Interaction

BMS-1166 binds directly to a hydrophobic pocket on the surface of PD-L1, the same surface that interacts with PD-1.[5] This binding induces the dimerization of PD-L1 molecules.[6][] The formation of this BMS-1166-mediated PD-L1 dimer sterically hinders the engagement of PD-L1 with the PD-1 receptor on T-cells, thereby blocking the inhibitory downstream signal and restoring T-cell activation.[2][6]

Inhibition of PD-L1 Glycosylation and ER Export

A more recently elucidated and unique mechanism of BMS-1166 involves the disruption of post-translational modification and cellular trafficking of PD-L1.[5][8] PD-L1 is a glycoprotein that undergoes N-linked glycosylation in the endoplasmic reticulum (ER) and Golgi apparatus, a process critical for its stability and transport to the cell surface.[][9] BMS-1166 specifically and partially inhibits the N-glycosylation of human PD-L1.[5] This interference prevents the proper maturation of the PD-L1 protein and blocks its export from the ER to the Golgi apparatus.[][8][9] The consequence is the accumulation of under-glycosylated, non-functional PD-L1 in the ER, leading to a reduction of mature PD-L1 on the cell surface available to engage with PD-1.[5][10]

Role of the N-piperidine-COOH Moiety: Enabling PROTAC Formation

The "-N-piperidine-COOH" functional group on the BMS-1166 scaffold serves as a chemical handle or attachment point for a linker molecule.[1] This modification is key to its use in the synthesis of PROTACs. A PROTAC is a bifunctional molecule that consists of three parts: a ligand that binds to a target protein (in this case, the BMS-1166 moiety binding to PD-L1), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4]

Therefore, the primary mechanism of this compound is to act as the target-binding component of a larger PROTAC molecule, such as "PROTAC PD-1/PD-L1 degrader-1".[1][4]

Mechanism of Action of BMS-1166-Based PROTACs

Once synthesized into a PROTAC, the BMS-1166 moiety directs the molecule to PD-L1. The other end of the PROTAC simultaneously binds to an E3 ubiquitin ligase, bringing the ligase into close proximity with PD-L1. This induced proximity triggers the ubiquitination of PD-L1, marking it for degradation by the cell's proteasome machinery. This results in the selective destruction of the PD-L1 protein, offering a potentially more potent and durable therapeutic effect compared to simple inhibition.[3]

Quantitative Data

The following tables summarize the key quantitative data for BMS-1166 and related PROTAC derivatives.

| Compound | Assay | Target(s) | IC50 | Reference(s) |

| BMS-1166 | Homogenous Time-Resolved Fluorescence (HTRF) | PD-1/PD-L1 Interaction | 1.4 nM | [5][6][11] |

| PROTAC PD-1/PD-L1 degrader-1 (from related derivative) | Inhibition Assay | PD-1/PD-L1 Interaction | 39.2 nM | [4][12] |

| Compound | Cell Viability Assay | Cell Line | EC50 | Reference(s) |

| BMS-1166 | Toxicity Assay | Jurkat | 40.5 µM | [2] |

| BMS-1001 | Toxicity Assay | Jurkat | 33.4 µM | [2] |

Signaling and Mechanistic Diagrams

Caption: Dual mechanism of action of the core BMS-1166 molecule.

Caption: Mechanism of PD-L1 degradation by a BMS-1166-based PROTAC.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action are provided below.

Homogenous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This in vitro assay quantifies the ability of a compound to disrupt the interaction between PD-1 and PD-L1.

-

Objective: To determine the IC50 value of BMS-1166 for the inhibition of the PD-1/PD-L1 interaction.

-

Methodology:

-

Recombinant human PD-1 and PD-L1 proteins, tagged with compatible FRET pairs (e.g., terbium cryptate and d2), are used.

-

The proteins are incubated together in an assay buffer in a microplate to allow for binding.

-

Serial dilutions of the test compound (BMS-1166) are added to the wells.

-

The plate is incubated to allow the compound to interact with the proteins and reach equilibrium.

-

The HTRF signal is read on a compatible plate reader. A high signal indicates proximity of the FRET pairs (i.e., PD-1 and PD-L1 are bound). A low signal indicates disruption of the interaction.

-

IC50 curves are generated by plotting the HTRF signal against the compound concentration. The IC50 is the concentration of the compound that inhibits 50% of the binding signal.[5]

-

Cellular Co-culture Assay for PD-1 Degradation

This cell-based assay is used to assess the functional consequence of the PD-1/PD-L1 interaction and its inhibition.

-

Objective: To demonstrate that BMS-1166 can block the PD-L1-induced degradation of PD-1 in T-cells.

-

Methodology:

-

Cell Lines: A PD-L1-expressing cancer cell line (e.g., PC9/PD-L1) and a PD-1-expressing T-cell line (e.g., Jurkat/PD-1) are used.[5][10]

-

Treatment: The PD-L1 expressing cells are pre-treated with various concentrations of BMS-1166 or a vehicle control (DMSO) for a specified time (e.g., 17 hours).[5]

-

Co-culture: The PD-1 expressing T-cells are then added to the culture of treated cancer cells and incubated together (e.g., for 12-17 hours).[5][8]

-

Lysis and Western Blot: After co-culture, total cell lysates are collected. The protein levels of PD-1, PD-L1, and a loading control (e.g., GAPDH) are analyzed by Western Blot.

-

Analysis: In the control group, co-culture induces the degradation of PD-1. Effective inhibition by BMS-1166 is observed as a dose-dependent prevention of this PD-1 degradation.[5]

-

PD-L1 Glycosylation and ER-Export Analysis

This experiment investigates the effect of BMS-1166 on the post-translational modification and trafficking of PD-L1.

-

Objective: To determine if BMS-1166 inhibits PD-L1 glycosylation and blocks its transport from the ER.

-

Methodology:

-

Cell Treatment: PD-L1 expressing cells (e.g., PC9/PD-L1) are treated with BMS-1166 (e.g., 10 µM), a positive control for glycosylation inhibition like Tunicamycin (TM), or a vehicle control (DMSO) for 17 hours.[5]

-

Western Blot Analysis:

-

Cell lysates are collected. To confirm changes in glycosylation, one portion of the lysate can be treated with PNGase F, an enzyme that removes N-linked glycans.

-

The lysates (with and without PNGase F treatment) are analyzed by Western Blot for PD-L1. Under-glycosylated PD-L1 will migrate faster on the gel, appearing as a lower molecular weight band compared to the mature, fully glycosylated form.

-

Treatment with BMS-1166 results in an increase in the lower molecular weight band of PD-L1, similar to but distinct from the complete inhibition by Tunicamycin.[5]

-

-

Immunocytochemical Staining:

-

Treated cells are fixed, permeabilized, and stained with antibodies against PD-L1 and an ER-marker protein (e.g., Calnexin).

-

Confocal microscopy is used to visualize the subcellular localization of PD-L1. In BMS-1166-treated cells, PD-L1 shows increased co-localization with the ER marker, indicating its accumulation in that organelle.[5][8]

-

-

Caption: Workflow for key cellular assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ureiko-chem.com [ureiko-chem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to BMS-1166-N-piperidine-COOH: Structure, Properties, and Application in PD-1/PD-L1 Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BMS-1166-N-piperidine-COOH, a derivative of the potent small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, BMS-1166. This document details the structure, physicochemical properties, and biological activity of the parent compound, BMS-1166, which informs the utility of its N-piperidine-COOH derivative. The primary application of this compound is as a functionalized moiety for the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of the PD-L1 protein.[1][2] This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support researchers in the field of cancer immunotherapy.

Introduction to the PD-1/PD-L1 Immune Checkpoint

The interaction between the PD-1 receptor, expressed on activated T cells, and its ligand, PD-L1, present on various cell types including many cancer cells, serves as a critical immune checkpoint.[3] This interaction transmits an inhibitory signal into the T cell, leading to T-cell exhaustion and a dampening of the anti-tumor immune response.[3] Consequently, tumor cells exploit this pathway to evade immune surveillance. The development of inhibitors that block the PD-1/PD-L1 interaction has revolutionized cancer therapy.

BMS-1166 is a potent, small molecule inhibitor that disrupts the PD-1/PD-L1 interaction.[1][3] this compound is a derivative of BMS-1166, featuring a carboxylic acid on a piperidine ring. This functional group serves as a chemical handle for conjugation, primarily to an E3 ligase ligand via a linker, to form a PROTAC.[1][2] PROTACs are bifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[4]

Structure and Physicochemical Properties

The core structure of this compound is based on the parent compound, BMS-1166. The key structural features contribute to its high-affinity binding to PD-L1. The N-piperidine-COOH modification provides a site for covalent attachment of other molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C37H35ClN2O6 | [5] |

| Molecular Weight | 639.14 g/mol | [5] |

| Chemical Name | 1-(5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl)piperidine-2-carboxylic acid | [5] |

| Storage (Solid) | -20°C | [1] |

| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | [1] |

Biological Activity and Mechanism of Action

The biological activity of this compound is conferred by its parent moiety, BMS-1166. BMS-1166 potently inhibits the PD-1/PD-L1 interaction with a reported IC50 of 1.4 nM in a biochemical assay.[1] Its mechanism of action is multifaceted and includes:

-

Induction of PD-L1 Dimerization: BMS-1166 binds to a hydrophobic pocket on the surface of PD-L1, inducing its dimerization.[3][6] This dimeric form of PD-L1 is incapable of binding to PD-1, thus blocking the inhibitory signal.

-

Inhibition of PD-L1 Glycosylation and Trafficking: BMS-1166 has been shown to specifically inhibit the glycosylation of PD-L1 and block its export from the endoplasmic reticulum (ER) to the Golgi apparatus. This leads to the accumulation of under-glycosylated PD-L1 in the ER and its subsequent degradation.

These actions collectively lead to the restoration of T-cell activity and enhancement of the anti-tumor immune response.

Table 2: In Vitro Biological Activity of BMS-1166

| Assay Type | Cell Line | Endpoint | Value | Source |

| PD-1/PD-L1 Interaction | - | IC50 | 1.4 nM | [1] |

| T-Cell Activation | Jurkat/CHO co-culture | EC50 | 1578 nM | MedChemExpress |

| Cytotoxicity | Jurkat | EC50 | 40.5 µM | Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC - PubMed Central |

| Cytotoxicity | MDA-MB-231 | IC50 | 28.77 µM | Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC |

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from the synthesis of similar compounds and standard organic chemistry techniques. The synthesis would likely involve the coupling of a functionalized piperidine carboxylic acid derivative to the core BMS-1166 scaffold. A general approach could involve the reductive amination of an aldehyde precursor of BMS-1166 with a piperidine-2-carboxylic acid ester, followed by ester hydrolysis to yield the final product.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding Inhibition

This biochemical assay is used to determine the IC50 value of an inhibitor for the PD-1/PD-L1 interaction.

-

Materials:

-

Recombinant human PD-1 protein (e.g., His-tagged)

-

Recombinant human PD-L1 protein (e.g., Fc-tagged)

-

Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)

-

Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2)

-

Assay buffer

-

This compound or other test compounds

-

384-well low-volume plates

-

-

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 384-well plate, add the inhibitor dilutions.

-

Add the recombinant human PD-1 and PD-L1 proteins to the wells.

-

Add the FRET donor- and acceptor-conjugated antibodies.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding to reach equilibrium.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the inhibitor concentration to determine the IC50 value.

-

Jurkat T-Cell Activation Co-culture Assay

This cell-based assay measures the ability of an inhibitor to restore T-cell activation in the presence of PD-L1-expressing cells.

-

Materials:

-

Jurkat T cells engineered to express PD-1 and an NFAT-luciferase reporter.

-

Target cancer cell line with high endogenous or IFN-γ-induced PD-L1 expression (e.g., MDA-MB-231).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound or other test compounds.

-

Luciferase assay reagent.

-

White, clear-bottom 96-well microplates.

-

Luminometer.

-

-

Procedure:

-

Seed the PD-L1 expressing target cells in a 96-well plate and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound in cell culture medium.

-

Add the inhibitor dilutions to the wells containing the target cells.

-

Add the Jurkat-PD-1/NFAT-luciferase reporter T-cells to the wells.

-

Co-culture the cells for a specified time (e.g., 6-24 hours) at 37°C in a CO₂ incubator.

-

Add the luciferase assay reagent to the wells.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the inhibitor concentration to determine the EC50 value.

-

Western Blot for PD-L1 Glycosylation

This assay is used to assess the effect of an inhibitor on the glycosylation status of PD-L1.

-

Materials:

-

PD-L1 expressing cells.

-

This compound or other test compounds.

-

Lysis buffer.

-

PNGase F.

-

SDS-PAGE gels and blotting apparatus.

-

Primary antibody against PD-L1.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat PD-L1 expressing cells with the test compound for a specified time (e.g., 24 hours).

-

Lyse the cells and collect the protein lysate.

-

Treat a portion of the lysate with PNGase F to remove N-linked glycans as a control.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against PD-L1.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate. A shift in the molecular weight of PD-L1 upon treatment indicates an alteration in its glycosylation status.

-

Visualizations

PD-1/PD-L1 Signaling Pathway and Inhibition by BMS-1166

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. achrinhibitor.com [achrinhibitor.com]

- 6. pubs.acs.org [pubs.acs.org]

The Dual Role of BMS-1166-N-piperidine-COOH in Targeted Protein Modulation: From Inhibition to Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of cancer immunotherapy is continually evolving, with small molecule inhibitors and targeted protein degraders emerging as powerful modalities. BMS-1166, a potent inhibitor of the PD-1/PD-L1 interaction, and its derivative, BMS-1166-N-piperidine-COOH, stand at the crossroads of these two strategies. This technical guide provides a comprehensive overview of the multifaceted role of this chemical scaffold, detailing its mechanism as a direct inhibitor and its function as a critical component in Proteolysis Targeting Chimeras (PROTACs) for the degradation of PD-L1.

Core Concepts: Inhibition vs. Degradation

BMS-1166 itself is a potent small molecule inhibitor that disrupts the PD-1/PD-L1 immune checkpoint.[1][2] Its mechanism of action is unique; rather than directly causing protein degradation, it induces the dimerization of PD-L1 and blocks its interaction with PD-1.[2] Furthermore, BMS-1166 affects the glycosylation of PD-L1 and prevents its transport from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to the accumulation of an under-glycosylated, non-functional form of PD-L1 in the ER.[3][4][5][6] This effectively abrogates PD-L1's immunosuppressive function.

The derivative, this compound, serves as the warhead for constructing PROTACs. In this context, it acts as the ligand that specifically binds to the target protein, PD-L1. This moiety is connected via a chemical linker to an E3 ligase ligand, forming a ternary complex that brings PD-L1 into proximity with the cellular machinery for protein degradation. This hijacking of the ubiquitin-proteasome system results in the ubiquitination and subsequent degradation of PD-L1.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with BMS-1166 and its PROTAC derivatives.

| Compound | Target | Assay Type | IC50 | Reference |

| BMS-1166 | PD-1/PD-L1 Interaction | Homogenous Time-Resolved Fluorescence (HTRF) | 1.4 nM | [1][2][9] |

| PROTAC PD-1/PD-L1 degrader-1 (HY-131183) | PD-1/PD-L1 Interaction | Not Specified | 39.2 nM | [10][11][12] |

| PROTAC Compound | Cell Line | Concentration | PD-L1 Degradation | Reference |

| PROTAC PD-1/PD-L1 degrader-1 (HY-131183) | Not Specified | 1 µM | 21% | |

| PROTAC PD-1/PD-L1 degrader-1 (HY-131183) | Not Specified | 10 µM | 35% |

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms of action described.

References

- 1. Lectin-based binding assays - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]

- 4. An optimized protocol for PD-L1 pathological assessment with patient sample deglycosylation to improve correlation with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. neb.com [neb.com]

- 8. bulldog-bio.com [bulldog-bio.com]

- 9. bidmc.theopenscholar.com [bidmc.theopenscholar.com]

- 10. T Cell Activation Bioassay (NFAT) Protocol [promega.sg]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. THADA drives Golgi residency and upregulation of PD-L1 in cancer cells and provides promising target for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMS-1166-N-piperidine-COOH and its Role in Inducing PD-L1 Dimerization

For Researchers, Scientists, and Drug Development Professionals

The PD-1/PD-L1 immune checkpoint pathway is a critical regulator of immune responses and a key target in cancer immunotherapy.[1] Cancer cells frequently exploit this pathway by overexpressing Programmed Death-Ligand 1 (PD-L1), which binds to the Programmed Death-1 (PD-1) receptor on activated T-cells.[1] This interaction transmits an inhibitory signal that suppresses T-cell activity, allowing tumors to evade immune surveillance.[1][2] While monoclonal antibodies targeting this axis have shown significant clinical success, the development of small-molecule inhibitors offers potential advantages, including oral bioavailability and different safety profiles.

This technical guide focuses on the mechanism of a class of small-molecule inhibitors developed by Bristol-Myers Squibb (BMS), with a specific emphasis on the role of the BMS-1166 scaffold and its derivative, BMS-1166-N-piperidine-COOH, in inducing the dimerization of PD-L1.

Core Mechanism: Small Molecule-Induced PD-L1 Dimerization

Structural and biophysical studies have revealed a unique mechanism of action for the BMS series of PD-L1 inhibitors.[3][4] Unlike antibodies that sterically block the PD-1/PD-L1 interface, these small molecules induce and stabilize the formation of a PD-L1 homodimer.[5]

The process begins with the small molecule inhibitor binding to a deep, hydrophobic cavity formed at the interface of two PD-L1 molecules.[6][7] This binding event is stabilized by multiple hydrophobic and electrostatic interactions.[4] The crystal structure of a related compound, BMS-202, in complex with PD-L1 confirms that a single inhibitor molecule is sufficient to secure the interface between two PD-L1 proteins, establishing a 1:2 stoichiometry.[3][4][8] This induced dimerization effectively occludes the binding surface on PD-L1 that would normally interact with PD-1, thus preventing the formation of the PD-1/PD-L1 complex and restoring T-cell function.[3]

In addition to steric hindrance, BMS-1166 has been shown to interfere with PD-L1's cellular processing by partially inhibiting its N-glycosylation and blocking its export from the endoplasmic reticulum, further reducing its presence on the cell surface.[6][]

The Role of this compound in PROTAC Development

This compound is a functionalized derivative of the potent PD-L1 inhibitor, BMS-1166.[10][11] The key feature of this molecule is the N-piperidine-carboxylic acid (-COOH) group. This chemical handle does not directly participate in PD-L1 dimerization but serves as a crucial attachment point for a linker molecule.[10][12]

This modification enables the use of the BMS-1166 scaffold in the development of Proteolysis Targeting Chimeras (PROTACs).[10][13][14] A PROTAC is a heterobifunctional molecule consisting of three parts: a ligand that binds to the target protein (in this case, the BMS-1166 moiety for PD-L1), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[13][14] By binding simultaneously to PD-L1 and an E3 ligase, the PROTAC brings the two proteins into close proximity, leading to the ubiquitination of PD-L1 and its subsequent degradation by the proteasome.[15] This offers an alternative and potentially more durable mechanism for eliminating PD-L1 compared to simple binding inhibition.

Quantitative Data Summary

The potency and binding characteristics of the BMS series of compounds have been evaluated through various biochemical and biophysical assays.

Table 1: In Vitro Potency of BMS Compounds Against PD-1/PD-L1 Interaction

| Compound | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|

| BMS-1166 | 1.4 | HTRF | [6][7][11] |

| BMS-202 | 18 | HTRF | [5][7] |

| BMS-103 | 79.1 | ELISA | [16] |

| BMS-8 | - | - | [17] |

| PROTAC Degrader-1 | 39.2 | - |[13][14][18] |

IC50 values represent the concentration of the compound required to inhibit 50% of the PD-1/PD-L1 interaction.

Table 2: Biophysical Characterization of PD-L1 Binding

| Compound | Test | Result | Implication | Reference |

|---|---|---|---|---|

| BMS-8 | Thermal Shift (ΔTm) | +9.4°C | Compound binding stabilizes PD-L1 | [3][4] |

| BMS-202 | Thermal Shift (ΔTm) | +13.0°C | Compound binding stabilizes PD-L1 | [3][4] |

| BMS-1001/1166 | NMR Titration | Linewidth broadening | Indicates increase in molecular weight (dimerization) | [19] |

| BMS-202 | X-ray Crystallography | 1:2 (Inhibitor:PD-L1) | Confirms dimer stabilization |[3][4] |

ΔTm represents the change in the melting temperature of PD-L1 upon compound binding, indicating thermal stabilization.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize these inhibitors.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay quantitatively measures the ability of a compound to disrupt the interaction between PD-1 and PD-L1.

Materials:

-

Recombinant human PD-1 protein (e.g., tagged with 6xHis)

-

Recombinant human PD-L1 protein (e.g., tagged with Fc)

-

Anti-6xHis antibody labeled with a FRET donor (e.g., Europium cryptate)

-

Anti-Fc antibody labeled with a FRET acceptor (e.g., XL665 or d2)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compounds (e.g., BMS-1166) serially diluted

-

384-well low-volume white plates

Procedure:

-

Add 2 µL of serially diluted test compound to the wells of the 384-well plate.

-

Prepare a mix of PD-L1-Fc and the anti-Fc acceptor antibody in assay buffer. Add 4 µL of this mix to each well.

-

Incubate for 15 minutes at room temperature.

-

Prepare a mix of PD-1-His and the anti-His donor antibody in assay buffer. Add 4 µL of this mix to each well.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

-

Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: PD-L1 Dimerization Assay via Crosslinking and Western Blot

This method provides visual evidence of inhibitor-induced dimerization.[20]

Materials:

-

Recombinant human PD-L1 protein

-

Test compound (e.g., BMS-202)

-

Chemical crosslinker (e.g., BS3 - bis(sulfosuccinimidyl)suberate)

-

Quenching buffer (e.g., Tris-HCl)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Anti-PD-L1 primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Incubate recombinant PD-L1 protein (e.g., 5 µM) with or without the test compound (e.g., 10 µM) in a reaction buffer (e.g., PBS) for 30 minutes at room temperature. A DMSO control should be included.

-

Add the BS3 crosslinker to a final concentration of 1-2 mM.

-

Incubate for 30 minutes at room temperature to allow crosslinking of proximate proteins.

-

Stop the reaction by adding quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Probe the membrane with an anti-PD-L1 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Visualize the bands using a chemiluminescence imager. The appearance of a band at double the molecular weight of the PD-L1 monomer in the compound-treated lane indicates dimerization.

PD-1/PD-L1 Signaling and its Reversal

The binding of PD-L1 on a tumor cell to PD-1 on a T-cell leads to the phosphorylation of tyrosine motifs in PD-1's cytoplasmic tail.[1] This recruits the phosphatase SHP-2, which dephosphorylates and inactivates key downstream effectors of the T-cell receptor (TCR) signaling cascade, such as ZAP70 and PI3K.[1] The ultimate result is T-cell "exhaustion," characterized by reduced proliferation, cytokine production (e.g., IFN-γ), and cytotoxic activity.

BMS compounds that induce PD-L1 dimerization prevent this initial binding event. By blocking the PD-1/PD-L1 interaction, the inhibitory signal is never transmitted, allowing the TCR signaling pathway to proceed unimpeded upon antigen recognition, thereby restoring the T-cell's anti-tumor functions.

References

- 1. assaygenie.com [assaygenie.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy | MDPI [mdpi.com]

- 6. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound - CD Bioparticles [cd-bioparticles.net]

- 12. targetmol.cn [targetmol.cn]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ureiko-chem.com [ureiko-chem.com]

- 16. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BMS-1166-N-piperidine-CO-N-piperazine - Immunomart [immunomart.com]

- 19. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Virtual Screening and In Vitro Evaluation of PD-1 Dimer Stabilizers for Uncoupling PD-1/PD-L1 Interaction from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of BMS-1166 and its Derivatives in Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the immunotherapeutic potential of BMS-1166, a potent small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) interaction with its receptor, Programmed Death-1 (PD-1). While information on the specific derivative "BMS-1166-N-piperidine-COOH" is limited, it is recognized as a moiety used in the development of PROTAC (Proteolysis Targeting Chimera) degraders based on the BMS-1166 scaffold.[1][2][3] This guide will focus on the well-documented parent compound, BMS-1166, covering its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

BMS-1166 is a novel and potent inhibitor of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway that cancer cells exploit to evade the host immune system.[4][5] Unlike monoclonal antibodies, which are the current standard of care for checkpoint inhibition, small molecules like BMS-1166 offer potential advantages such as oral bioavailability and better tumor penetration.[6]

The primary mechanisms through which BMS-1166 exerts its effects are:

-

Direct Inhibition of PD-1/PD-L1 Interaction: BMS-1166 binds to the PD-1-interacting surface of PD-L1, inducing its dimerization and sterically hindering its engagement with the PD-1 receptor on T-cells.[7][8][][10] This blockade restores T-cell function and enhances anti-tumor immunity.[10]

-

Inhibition of PD-L1 Glycosylation and Trafficking: A unique cellular mechanism of BMS-1166 involves the disruption of PD-L1's post-translational modification. It partially and specifically inhibits the N-glycosylation of PD-L1, which is crucial for its stability and interaction with PD-1.[8][11] This leads to the accumulation of under-glycosylated PD-L1 in the endoplasmic reticulum (ER) and blocks its transport to the Golgi apparatus, thereby preventing its expression on the cell surface.[8][11][12]

The derivative, this compound, functions as a BMS-1166-based moiety that can be linked to an E3 ligase ligand to form a PROTAC.[1][2][3] This advanced application aims to not just inhibit, but to actively degrade the PD-L1 protein.

Signaling Pathway and Inhibition

The PD-1/PD-L1 signaling pathway is a key negative regulator of T-cell activation. When PD-L1 on a tumor cell binds to PD-1 on a T-cell, it leads to the recruitment of phosphatases SHP-1 and SHP-2 to the cytoplasmic tail of PD-1.[13] This results in the dephosphorylation of key signaling molecules in the T-cell receptor (TCR) pathway, leading to T-cell exhaustion and an inability to mount an effective anti-tumor response.[14] BMS-1166, by preventing the initial PD-1/PD-L1 interaction, effectively blocks this inhibitory cascade.

Quantitative Data Presentation

The following tables summarize key in vitro and cellular potency data for BMS-1166 from various studies.

| Assay Type | Value (IC50) | Notes |

| In Vitro Binding and Potency | ||

| PD-1/PD-L1 HTRF Binding Assay | 1.4 nM | Homogenous Time-Resolved Fluorescence (HTRF) assay measuring direct binding inhibition.[7][8][15] |

| PD-1/PD-L1 Protein Interaction (Cell-Free) | 1.6 nM | Cell-free assay confirming potent inhibition of the protein-protein interaction.[5] |

| Cellular Activity and Toxicity | ||

| Cytotoxicity (Jurkat T-cells) | 40.5 µM (EC50) | Demonstrates low toxicity towards T-lymphocytes.[16] |

| Cytotoxicity (MDA-MB-231 breast cancer cells) | 28.77 µM | Indicates moderate cytotoxicity at higher concentrations in cancer cell lines.[17] |

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) are key measures of a drug's potency.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of small-molecule checkpoint inhibitors. Below are key experimental protocols relevant to the characterization of compounds like BMS-1166.

Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay

This in vitro assay is used to quantify the ability of a compound to disrupt the PD-1/PD-L1 interaction.

Objective: To determine the IC50 value of the inhibitor in a cell-free system.

Materials:

-

Recombinant human PD-1 protein

-

Recombinant human PD-L1 protein

-

HTRF-labeled detection antibodies (e.g., anti-tag antibodies if proteins are tagged)

-

Assay buffer

-

Microplates (e.g., 384-well)

-

Test compound (BMS-1166)

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the recombinant PD-1 and PD-L1 proteins to the wells of the microplate.

-

Add the diluted test compound to the wells.

-

Incubate to allow for binding.

-

Add the HTRF detection antibodies.

-

Incubate to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader to measure the fluorescence signal.

-

Calculate the IC50 value from the dose-response curve.

T-Cell Activation/Co-culture Assay

This cell-based assay evaluates the functional effect of the inhibitor on T-cell activation in the presence of PD-L1-expressing cells.

Objective: To measure the restoration of T-cell activity by the inhibitor.

Materials:

-

PD-L1 expressing cancer cell line (e.g., PC9/PD-L1)[8]

-

PD-1 expressing Jurkat T-cell line with a reporter gene (e.g., NFAT-luciferase)[11][16]

-

Cell culture medium and supplements

-

Test compound (BMS-1166)

-

Luciferase assay reagent

Procedure:

-

Seed the PD-L1 expressing cells in a 96-well plate.

-

Treat the cells with various concentrations of the test compound and incubate.[15]

-

Add the PD-1 expressing Jurkat T-cells to the wells.

-

Co-culture the cells for a specified period (e.g., 12-24 hours).[5][15]

-

Lyse the cells and add the luciferase substrate.

-

Measure the luminescence, which corresponds to T-cell activation.

-

Analyze the data to determine the extent to which the compound restores T-cell signaling.

Western Blot for PD-L1 Glycosylation

This protocol is used to assess the effect of the inhibitor on the glycosylation status of PD-L1.

Objective: To determine if the compound inhibits PD-L1 glycosylation.

Materials:

-

PD-L1 expressing cell line

-

Test compound (BMS-1166)

-

Tunicamycin (positive control for glycosylation inhibition)

-

PNGase F (enzyme to remove N-linked glycans)

-

Lysis buffer

-

SDS-PAGE gels and Western blot equipment

-

Primary antibody against PD-L1

-

Secondary antibody

Procedure:

-

Treat cells with the test compound or Tunicamycin for a specified time (e.g., 17 hours).[8]

-

Lyse the cells and collect the whole-cell lysates.

-

Optionally, treat a portion of the lysates with PNGase F.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with the anti-PD-L1 antibody.

-

Analyze the band shifts. A lower molecular weight band in treated cells indicates a lack of glycosylation.[8]

Conclusion and Future Directions

BMS-1166 is a highly potent, small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Its dual mechanism of directly blocking the protein-protein interaction and inhibiting PD-L1 glycosylation and trafficking makes it a compelling candidate for cancer immunotherapy.[8][11] The development of derivatives like this compound for use in PROTACs represents a novel and promising strategy to enhance therapeutic efficacy by inducing targeted protein degradation.[1]

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of BMS-1166 derivatives, evaluating their efficacy in a broader range of preclinical cancer models, and exploring combination therapies with other anti-cancer agents to overcome resistance and improve patient outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. selleckchem.com [selleckchem.com]

- 5. BMS-1166 | PD-1/PD-L1 | CAS 1818314-88-3 | Buy BMS-1166 from Supplier InvivoChem [invivochem.com]

- 6. Progress in small-molecule inhibitors targeting PD-L1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 12. tandfonline.com [tandfonline.com]

- 13. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]

- 14. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of BMS-1166-N-piperidine-COOH: A Technical Guide to a Novel PD-L1 Inhibitor and its Evolution into a PROTAC Moiety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of BMS-1166, a potent small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) interaction with Programmed Death-1 (PD-1). Furthermore, it details the evolution of this molecule into BMS-1166-N-piperidine-COOH, a key component for the generation of Proteolysis Targeting Chimeras (PROTACs) aimed at the targeted degradation of the PD-L1 protein.

Introduction: Targeting the PD-1/PD-L1 Immune Checkpoint

The interaction between PD-1, an immune checkpoint receptor on activated T cells, and its ligand PD-L1, frequently overexpressed on tumor cells, is a critical mechanism of immune evasion in cancer.[1] Blockade of this axis with monoclonal antibodies has revolutionized cancer therapy. However, the development of small-molecule inhibitors offers potential advantages, including oral bioavailability, shorter half-life, and potentially better tumor penetration.[2][3]

BMS-1166, developed by Bristol-Myers Squibb, emerged as a highly potent small-molecule inhibitor of the PD-1/PD-L1 interaction.[4] This guide will explore its foundational characteristics and its subsequent functionalization to create this compound, a building block for PROTAC-mediated protein degradation.

Discovery and Synthesis

BMS-1166 was identified through extensive research and optimization of a biphenyl scaffold.[5] It is highlighted as "Example 1166" in the Bristol-Myers Squibb patent WO2015160641A2.[6][7]

Synthesis of BMS-1166

A detailed, step-by-step synthesis protocol for BMS-1166 is described in the aforementioned patent.[4][6] The synthesis involves a multi-step process culminating in the formation of the complex biphenyl ether structure. Researchers from various institutions have successfully synthesized BMS-1166 and its analogs for research purposes, following the patented procedures with minor modifications.[4]

Development of this compound for PROTAC Synthesis

The development of this compound represents a strategic evolution from inhibition to targeted degradation. The piperidine-carboxylic acid moiety serves as a chemical handle, or linker attachment point, for conjugation to an E3 ubiquitin ligase ligand, a key component of a PROTAC.[8] This bifunctional approach allows for the recruitment of the cellular protein degradation machinery to the target protein, in this case, PD-L1.

Mechanism of Action

BMS-1166 exhibits a dual mechanism of action, distinguishing it from other PD-L1 inhibitors.

Inhibition of the PD-1/PD-L1 Interaction via Dimerization

The primary mechanism of action of BMS-1166 is the potent inhibition of the PD-1/PD-L1 protein-protein interaction.[3] Structural studies, including X-ray crystallography and NMR, have revealed that BMS-1166 binds to a hydrophobic pocket on the surface of PD-L1.[9] This binding induces the homodimerization of PD-L1, which sterically hinders its interaction with the PD-1 receptor.[9]

dot

References

- 1. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 2. precisepeg.com [precisepeg.com]

- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 6. WO2015160641A2 - Compounds useful as immunomodulators - Google Patents [patents.google.com]

- 7. SID 340590238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Synthesis and Evaluation of a PD-L1-Targeting PROTAC Using BMS-1166-N-piperidine-COOH

Application Notes and Protocols for Researchers in Drug Discovery

Abstract

This document provides detailed protocols for the synthesis and functional evaluation of a Proteolysis Targeting Chimera (PROTAC) aimed at the degradation of Programmed Death-Ligand 1 (PD-L1). The synthesis strategy involves the conjugation of the PD-L1 inhibitor derivative, BMS-1166-N-piperidine-COOH, to a ligand for an E3 ubiquitin ligase, thereby creating a bifunctional molecule capable of inducing the targeted degradation of PD-L1. This guide is intended for researchers, scientists, and drug development professionals working in oncology and immunology, offering a foundational methodology for the development of novel cancer immunotherapies.

Introduction

The PD-1/PD-L1 immune checkpoint pathway is a critical regulator of immune responses, and its upregulation in the tumor microenvironment is a key mechanism by which cancer cells evade immune surveillance.[1][2] While monoclonal antibodies targeting this pathway have shown significant clinical success, small-molecule inhibitors and, more recently, PROTACs have emerged as promising alternative therapeutic strategies.[3][4]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), in this case PD-L1, connected via a chemical linker to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

This application note details the synthesis of a PD-L1 PROTAC utilizing this compound as the PD-L1 binding moiety. BMS-1166 is a potent inhibitor of the PD-1/PD-L1 interaction.[6] Its carboxylic acid derivative allows for straightforward conjugation to an E3 ligase ligand via a linker. Furthermore, comprehensive protocols for the biological evaluation of the synthesized PROTAC are provided, including assays to assess its binding, degradation efficacy, and impact on cancer cell viability.

Quantitative Data Summary

The following tables summarize key quantitative parameters for evaluating the efficacy of PD-L1 PROTACs, with example data drawn from published literature on similar compounds.

Table 1: Binding Affinity and Degradation Potency of PD-L1 PROTACs

| Compound ID | Target Ligand | E3 Ligase Ligand | Linker Type | PD-1/PD-L1 Inhibition IC50 (nM) | PD-L1 Degradation DC50 (µM) | Max Degradation (Dmax) (%) | Cell Line | Reference |

| PROTAC PD-L1 degrader-1 | BMS derivative | CRBN | Not Specified | 39.2[7][8] | 0.609 | Not Reported | 4T1 | [9] |

| Compound 21a | Not Specified | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | MC-38 | [10] |

| AC-1 (AbTAC) | Atezolizumab | RNF43 | Antibody-based | Not Applicable | 0.0034 | 63 | MDA-MB-231 | [11] |

| P22 | BMS derivative | Pomalidomide | Resorcinol diphenyl ether | 39.2 | Not Reported | Not Reported | Not Specified | [12] |

Table 2: Cellular Activity of PD-L1 PROTACs

| Compound ID | Cell Line | Assay Type | Endpoint | EC50 / IC50 (µM) | Reference |

| BMS-37-C3 | A375, B16-F10 | T-cell co-culture | T-cell killing enhancement | Not Reported | [4] |

| Peptide-PROTACs | C33A | MTT Assay | Cell Viability | Low toxicity up to 50 µM | [13] |

Experimental Protocols

Synthesis of PD-L1 PROTAC

This protocol describes a general method for the amide coupling of this compound with an amine-functionalized E3 ligase ligand-linker conjugate. For this example, we will outline the coupling to a pomalidomide-linker construct (a common CRBN ligand).

Diagram 1: PROTAC Synthesis Workflow

Caption: Workflow for the synthesis of a PD-L1 PROTAC.

Materials:

-

This compound

-

Amine-functionalized pomalidomide-linker (synthesized separately)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide), anhydrous

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

HPLC for purification

Procedure:

-

Preparation of Reactants:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

In a separate vial, dissolve the amine-functionalized pomalidomide-linker (1.1 equivalents) in anhydrous DMF.

-

-

Coupling Reaction:

-

To the solution of this compound, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the solution of the amine-functionalized pomalidomide-linker dropwise to the activated this compound solution.

-

Allow the reaction to proceed at room temperature overnight with stirring.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by reverse-phase HPLC to obtain the final PD-L1 PROTAC.

-

Characterize the purified PROTAC by LC-MS and NMR.

-

PD-L1 Degradation Assay (Western Blot)

This protocol details the procedure to assess the ability of the synthesized PROTAC to induce the degradation of PD-L1 in a cancer cell line.

Diagram 2: Western Blot Workflow for PD-L1 Degradation

References

- 1. Frontiers | PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy [frontiersin.org]

- 2. PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and evaluation of PD-L1 degraders to enhance T cell killing activity against melanoma [html.rhhz.net]

- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. In vitro and in vivo degradation of programmed cell death ligand 1 (PD-L1) by a proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-potency PD-1/PD-L1 degradation induced by Peptide-PROTAC in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for the Conjugation of BMS-1166-N-piperidine-COOH to an Amine-Functionalized Linker

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

BMS-1166 is a small molecule inhibitor that targets the programmed death-ligand 1 (PD-L1), representing a significant advancement in the development of oral immunotherapies. By binding to PD-L1, BMS-1166 disrupts the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1). This inhibition effectively blocks the signaling pathway that cancer cells often exploit to evade the host's immune system.

The functionalization of BMS-1166 with a carboxylated piperidine group (BMS-1166-N-piperidine-COOH) provides a strategic handle for conjugation to other molecules, such as linkers for antibody-drug conjugates (ADCs), imaging agents, or other therapeutic moieties. This document provides a detailed protocol for the conjugation of this compound to an amine-functionalized linker using the widely adopted carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

2. Signaling Pathway

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation. Tumor cells often upregulate PD-L1 on their surface, which interacts with PD-1 on activated T-cells. This interaction leads to the suppression of T-cell activity, allowing the tumor to evade immune surveillance. BMS-1166, by inhibiting the PD-L1/PD-1 interaction, restores the anti-tumor immune response.

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of BMS-1166.

3. Experimental Protocol: EDC/NHS Conjugation

This protocol details the conjugation of a carboxyl group (-COOH) on this compound to a primary amine (-NH2) on a generic linker.

3.1. Materials and Reagents

| Reagent | Supplier (Example) | Purity | Storage Conditions |

| This compound | Custom Synthesis | >95% | -20°C, desiccated, protected from light |

| Amine-Functionalized Linker (e.g., NH2-PEG-COOH) | BroadPharm | >95% | -20°C, desiccated |

| EDC (EDAC) | Thermo Fisher | >98% | -20°C, desiccated |

| NHS (N-hydroxysuccinimide) | Sigma-Aldrich | >98% | Room Temperature, desiccated |

| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | >99.8% | Room Temperature, under inert gas (e.g., Argon) |

| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | >99.5% | Room Temperature |

| 2-(N-morpholino)ethanesulfonic acid (MES) | Sigma-Aldrich | >99% | Room Temperature |

| Hydrochloric Acid (HCl), 1 M | VWR | N/A | Room Temperature |

| Sodium Bicarbonate (NaHCO3), saturated | VWR | N/A | Room Temperature |

| Ethyl Acetate (EtOAc) | VWR | HPLC Grade | Room Temperature |

| Brine Solution | VWR | N/A | Room Temperature |

| Anhydrous Sodium Sulfate (Na2SO4) | VWR | N/A | Room Temperature |

3.2. Experimental Workflow

Caption: Experimental workflow for the conjugation of this compound.

3.3. Step-by-Step Procedure

Step 1: Activation of the Carboxylic Acid

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add NHS (1.2 equivalents) to the solution and stir until fully dissolved.

-

Add EDC (1.5 equivalents) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 1-2 hours to form the NHS-ester intermediate.

Step 2: Conjugation with the Amine-Linker

-

In a separate vial, dissolve the amine-functionalized linker (1.1 equivalents) in a minimal amount of anhydrous DMF.

-

Add the linker solution to the activated BMS-1166 mixture.

-

Add DIPEA (2.0 equivalents) to the reaction to act as a base and facilitate the reaction.

-

Stir the reaction mixture at room temperature overnight, protected from light.

Step 3: Reaction Workup and Purification

-

Quench the reaction by adding a small amount of water.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

Step 4: Characterization

-

Confirm the identity and purity of the final conjugate using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

For detailed structural confirmation, perform Nuclear Magnetic Resonance (NMR) spectroscopy.

4. Data Presentation

Table 1: Stoichiometry of Reagents

| Component | Molar Equivalents |

| This compound | 1.0 |

| EDC | 1.5 |

| NHS | 1.2 |

| Amine-Functionalized Linker | 1.1 |

| DIPEA | 2.0 |

5. Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Anhydrous solvents are flammable and should be handled with care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer: This protocol is a general guideline. Reaction conditions, stoichiometry, and purification methods may need to be optimized for specific linkers and desired outcomes.

Application Notes and Protocols for BMS-1166-N-piperidine-COOH in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 is a potent small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) and Programmed Death-1 (PD-1) protein-protein interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2][3] The derivative, BMS-1166-N-piperidine-COOH, serves as a specialized chemical tool, functioning as the PD-L1 binding moiety for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] These PROTACs are designed to induce the degradation of the PD-1/PD-L1 complex.[4][5]

This document provides detailed application notes and protocols for utilizing BMS-1166 and its N-piperidine-COOH derivative in cell-based assays to investigate the PD-1/PD-L1 pathway. While this compound is primarily a component for PROTAC synthesis, its mechanism of action is rooted in the activity of the parent compound, BMS-1166. Therefore, these protocols focus on the assays used to characterize BMS-1166, which are directly applicable to validating the PD-L1-targeting function of any derived PROTACs.

BMS-1166 exhibits a dual mechanism of action. Primarily, it binds to PD-L1, induces its dimerization, and sterically blocks the interaction with PD-1.[1][6] Uniquely, in a cellular context, BMS-1166 also prevents the proper maturation of the PD-L1 protein by inhibiting its export from the Endoplasmic Reticulum (ER) to the Golgi apparatus, leading to the accumulation of under-glycosylated, non-functional PD-L1.[7][8][9][]

Data Presentation: In Vitro and Cell-Based Potency

The following tables summarize the quantitative data for BMS-1166 from various assays, providing a benchmark for researchers.

| Assay Type | Description | Value | Reference |

| Biochemical Assay | |||

| HTRF Binding Assay | Homogenous Time-Resolved Fluorescence assay measuring direct inhibition of PD-1/PD-L1 interaction. | IC₅₀ = 1.4 nM | [1][2][6][7][11] |

| Surface Plasmon Resonance (SPR) | Biophysical assay measuring the blockade of PD-1/PD-L1 interaction in real-time. | IC₅₀ = 85.4 nM | [12] |

| Cell-Based Assays | |||

| T-Cell Activation Reporter Assay | Jurkat cells (expressing PD-1) co-cultured with CHO cells (expressing PD-L1). Measures T-cell activation. | EC₅₀ = 276 nM | [11][12] |

| Breast Cancer Cell Viability | Measures cytotoxicity in MDA-MB-231 breast cancer cells. | IC₅₀ = 23.014 µM | [13] |

| Breast Cancer Cell Viability | Measures cytotoxicity in MDA-MB-231 breast cancer cells (separate study). | IC₅₀ = 28.77 µM | [13] |

| Antiproliferative Activity | Measures reduction in cell growth of mouse B16-F10 melanoma cells. | DC₅₀ = 0.39 µM | [1] |

| Growth Inhibition Assay | Measures growth inhibition of CHO cells expressing PD-L1/TCRa. | GI₅₀ > 30 µM | [1] |

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams illustrate the key pathways and mechanisms associated with BMS-1166.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

T-Cell Activation / NFAT Reporter Assay

This assay is crucial for measuring the functional outcome of PD-1/PD-L1 blockade. It quantifies the restoration of T-cell signaling in the presence of the inhibitor.

Methodology:

-

Cell Culture: Maintain a PD-L1 expressing cell line (e.g., CHO cells stably expressing human PD-L1, or a cancer cell line like MDA-MB-231) and a PD-1 expressing Jurkat T-cell line. The Jurkat cells should be transiently or stably transfected with a luciferase reporter plasmid under the control of an NFAT response element (e.g., pIL2-luc).[7][13]

-

Plating: Seed the PD-L1 expressing cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of this compound or the parent compound in assay medium. Add the diluted compounds to the wells. Include "cells only" and "vehicle control" (e.g., DMSO) wells.

-

Co-culture: Add the NFAT-luciferase Jurkat-PD1 cells to the wells containing the adherent cells and the compound.

-

Incubation: Co-culture the cells for a period of 6 to 24 hours at 37°C in a CO₂ incubator.

-

Lysis and Luminescence Reading: After incubation, lyse the cells using a luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™). Measure the luminescence signal on a plate reader.

-

Data Analysis: Normalize the luminescence signals to the vehicle control. Plot the normalized values against the compound concentration and fit a dose-response curve to determine the EC₅₀ value.

Western Blot for PD-L1 Glycosylation and PD-1 Degradation

This assay helps to confirm the intracellular mechanism of action by observing changes in PD-L1's molecular weight (due to altered glycosylation) and by monitoring PD-1 levels, which are degraded upon PD-L1 engagement.[7][9]

Methodology:

-

Cell Treatment: Culture PD-L1-expressing cells (e.g., PC9 or MDA-MB-231) and treat them with varying concentrations of BMS-1166 for 24-48 hours.

-

Co-culture (for PD-1 degradation): For analyzing PD-1, co-culture the treated PD-L1 cells with PD-1 expressing Jurkat cells for an additional 6-12 hours.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against PD-L1 or PD-1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Observe the shift in the PD-L1 band to a lower molecular weight in BMS-1166-treated cells, indicating incomplete glycosylation.[9] Quantify the reduction in the PD-1 band intensity in co-cultured cells, which is rescued by BMS-1166 treatment.[7]

Immunofluorescence for PD-L1 Subcellular Localization

This assay provides visual confirmation of BMS-1166's effect on trapping PD-L1 within the endoplasmic reticulum.

Methodology:

-

Cell Culture and Treatment: Grow PD-L1 expressing cells on glass coverslips in a 24-well plate. Treat the cells with BMS-1166 or a vehicle control for 24 hours.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against PD-L1 and an ER-marker antibody (e.g., anti-Calnexin or anti-PDI) for 1-2 hours.

-

Wash and incubate with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour in the dark.

-

Counterstain nuclei with DAPI.

-

-

Imaging: Mount the coverslips onto microscope slides and visualize them using a confocal or fluorescence microscope.

-

Analysis: In control cells, PD-L1 should show significant membrane localization. In BMS-1166-treated cells, observe the co-localization of the PD-L1 signal with the ER marker, indicating its retention in the ER.[9][]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 9. tandfonline.com [tandfonline.com]

- 11. caymanchem.com [caymanchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Degradation of PD-L1 with BMS Scaffold-Based PROTACs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed on the surface of cancer cells, enabling them to evade the host immune system by binding to the PD-1 receptor on T-cells.[1][2] While monoclonal antibodies have been successful in blocking this interaction, small-molecule approaches such as Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality.[3][4][5] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome or lysosomal systems.[4][6][7]

This document provides detailed application notes and protocols for the in vitro evaluation of PROTACs designed to degrade PD-L1. While a specific compound named "BMS-1166-N-piperidine-COOH" is not explicitly detailed in the reviewed literature, this guide focuses on methodologies applicable to PROTACs derived from the Bristol-Myers Squibb (BMS) small-molecule inhibitor scaffolds (e.g., BMS-37 derivatives).[2][3] A notable example from the literature is compound 21a, a PROTAC developed from a BMS-37 derivative, which effectively induces PD-L1 degradation.[2][3] The protocols outlined below are based on established methods for characterizing such PD-L1-targeting PROTACs.

Part 1: Mechanism of Action and Data Summary

Principle of PD-L1 Degradation by a PROTAC

A PD-L1-targeting PROTAC consists of three key components: a ligand that binds to PD-L1 (the "warhead," e.g., a BMS-1166 derivative), a ligand that recruits an E3 ubiquitin ligase (e.g., pomalidomide for Cereblon, or a VHL ligand), and a chemical linker connecting the two.[6][8] The PROTAC facilitates the formation of a ternary complex between PD-L1 and the E3 ligase, leading to the ubiquitination of PD-L1 and its subsequent degradation by the proteasome.[4] Some degraders, particularly antibody-based PROTACs (AbTACs), may utilize a lysosomal degradation pathway.[9][10][11]

Summary of Quantitative Data for PD-L1 Degraders

The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values. The table below summarizes reported data for various PD-L1 degrading molecules to provide a comparative baseline.

| Compound Class | Specific Example | Target Protein | Cell Line(s) | DC50 | Dmax | Degradation Pathway | Citation(s) |

| Small-Molecule PROTAC | Compound 21a | PD-L1 | Various cancer cells | Not specified | Not specified | Proteasome-dependent | [2][3] |

| Antibody-based PROTAC | AC-1 (AbTAC) | PD-L1 | MDA-MB-231, HCC827 | 3.4 nM | 63% | Lysosomal-dependent | [11][12] |

| Stapled Peptide PROTAC | SP-PROTAC | PD-L1 (via DHHC3) | C33A, HeLa | 44 - 54 nM | >50% | Proteasome-dependent | [13] |

Part 2: Experimental Protocols

This section details the key in vitro experiments required to characterize a novel PD-L1-targeting PROTAC.

Overall Experimental Workflow

The evaluation of a PD-L1 PROTAC involves a stepwise process from initial degradation assessment to functional consequence analysis.

Protocol 1: Cell Culture and PROTAC Treatment

Objective: To prepare PD-L1-expressing cells and treat them with the PROTAC for subsequent analysis.

Materials:

-

PD-L1-positive cancer cell line (e.g., MDA-MB-231, HCC827, MC-38).[3][9][11]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

-

PD-L1 PROTAC stock solution (e.g., 10 mM in DMSO).

-

Vehicle control (DMSO).

-

6-well or 12-well tissue culture plates.

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvest. For example, seed 0.5 x 10^6 cells per well in a 6-well plate.

-

Incubation: Culture the cells overnight at 37°C in a humidified incubator with 5% CO2 to allow for attachment.

-

PROTAC Preparation: Prepare serial dilutions of the PD-L1 PROTAC in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the PROTAC dilutions or vehicle control.

-

Incubation: Incubate the cells for the desired time period. For time-course experiments, typical time points are 4, 8, 12, and 24 hours.[11] For dose-response experiments, a fixed time point (e.g., 24 hours) is common.[11]

-

Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis (e.g., by scraping for protein lysis or by trypsinization for flow cytometry).

Protocol 2: Western Blotting for PD-L1 Degradation

Objective: To quantify the total cellular levels of PD-L1 protein following PROTAC treatment.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus (e.g., wet or semi-dry).

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Anti-PD-L1 (rabbit or mouse monoclonal), Anti-GAPDH or Anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Protein Lysis: Lyse the harvested cells in ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-PD-L1 antibody (at the manufacturer's recommended dilution) overnight at 4°C.

-

Washing: Wash the membrane 3 times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-